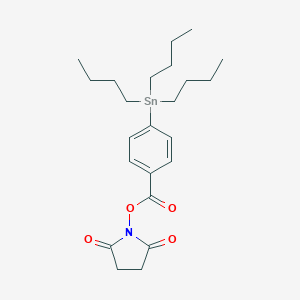

N-Succinimidyl 4-(tri-n-butylstannyl)benzoate

Übersicht

Beschreibung

N-Succinimidyl 4-(tri-n-butylstannyl)benzoate, often abbreviated as SNTB , is a chemical compound used in radiopharmaceutical research and development. It plays a crucial role in labeling proteins and peptides with radioactive isotopes, particularly astatine-211 (211At), for targeted cancer therapy and imaging applications .

Synthesis Analysis

The synthesis of SNTB involves the reaction of 4-(tri-n-butylstannyl)benzoic acid with N-hydroxysuccinimide (NHS) . The NHS ester group reacts with amino groups on proteins or peptides, forming a stable covalent bond. The resulting SNTB compound serves as a linker for attaching radioactive astatine to biomolecules .

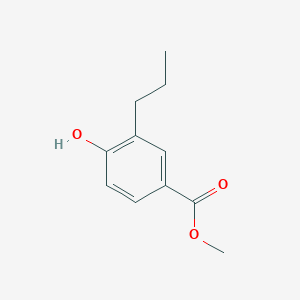

Molecular Structure Analysis

The molecular structure of SNTB consists of a benzene ring (benzoate moiety) attached to a tri-n-butylstannyl group via a succinimidyl linker. The stannyl group provides a site for subsequent radioisotope attachment, while the succinimidyl moiety ensures efficient conjugation with biomolecules .

Chemical Reactions Analysis

- Astatination Reaction : SNTB reacts with astatine-211 (211At) to form N-succinimidyl 3-211At-astatobenzoate (SAB) . This labeled compound can be conjugated to antibodies or peptides for targeted cancer therapy or imaging .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Radiohalogenation of Proteins

This compound is used as an intermediate in the radiohalogenation of proteins. It facilitates the introduction of radiohalogens into proteins, which is a crucial step in the development of radiopharmaceuticals for cancer therapy and diagnostic imaging .

Astatination of Antibodies

N-Succinimidyl 4-(tri-n-butylstannyl)benzoate: is instrumental in the astatination of antibodies. This process involves attaching the alpha-emitting nuclide Astatine-211 to antibodies, which can then be used for targeted alpha therapy in oncology .

Synthesis of Bi-functional Linkers

The compound serves as a precursor in the synthesis of bi-functional linkers. These linkers are used to attach radioactive isotopes to targeting molecules such as peptides or antibodies, enhancing the specificity and efficacy of radiopharmaceuticals .

Decreased Thyroid Uptake of Radioiodine

In the field of nuclear medicine, reducing the thyroid uptake of radioiodine is important to minimize side effects during diagnostic and therapeutic proceduresN-Succinimidyl 4-(tri-n-butylstannyl)benzoate is used in methods that decrease this uptake, thereby improving patient safety .

In Vivo Stability Studies

The stability of radiolabeled compounds in vivo is a critical aspect of their development. This compound is used in the preparation of radiolabeled proteins, and subsequent studies assess their stability within biological systems .

Development of Radiocolloids

Radiocolloids are used in the treatment of conditions such as malignant ascitesN-Succinimidyl 4-(tri-n-butylstannyl)benzoate plays a role in the preparation of these colloids, which are then labeled with therapeutic radionuclides .

Labeling Rate Optimization

The efficiency of labeling biomolecules with radioactive isotopes is paramount for the practical use of radiopharmaceuticals. Research involving N-Succinimidyl 4-(tri-n-butylstannyl)benzoate includes optimizing the labeling rate of compounds, which is essential for achieving high radiochemical yields .

Comparative Biodistribution Studies

After the successful labeling of biomolecules, it is necessary to understand their distribution within the bodyN-Succinimidyl 4-(tri-n-butylstannyl)benzoate is used in the preparation of labeled compounds for biodistribution studies, which inform dosimetry and therapeutic efficacy .

Wirkmechanismus

Target of Action

N-Succinimidyl 4-(tri-n-butylstannyl)benzoate, also known as N-SUCCINIMIDYL-4-(TRIBUTYLSTANNYL)BENZOATE, is primarily used as a reactant in the synthesis of urea-based GCPII inhibitors . The primary target of this compound is the Glutamate Carboxypeptidase II (GCPII) enzyme.

Mode of Action

The compound interacts with its target, the GCPII enzyme, by binding to it and inhibiting its function. This interaction results in the inhibition of the enzyme’s activity, thereby affecting the biochemical pathways that the enzyme is involved in .

Biochemical Pathways

The inhibition of the GCPII enzyme affects the biochemical pathways involving the metabolism of glutamate, an important neurotransmitter in the brain. By inhibiting the function of the GCPII enzyme, the compound can potentially alter the levels of glutamate in the brain, which can have downstream effects on neurological function .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be crucial in determining its effectiveness as a therapeutic agent .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of the GCPII enzyme. This can result in altered levels of glutamate in the brain, potentially affecting neurological function .

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-tributylstannylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8NO4.3C4H9.Sn/c13-9-6-7-10(14)12(9)16-11(15)8-4-2-1-3-5-8;3*1-3-4-2;/h2-5H,6-7H2;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOYKOFHWTNBVBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35NO4Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00148234 | |

| Record name | N-Succinimidyl 4-(tri-n-butylstannyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Succinimidyl 4-(tri-n-butylstannyl)benzoate | |

CAS RN |

107759-58-0 | |

| Record name | N-Succinimidyl 4-(tri-n-butylstannyl)benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107759580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Succinimidyl 4-(tri-n-butylstannyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

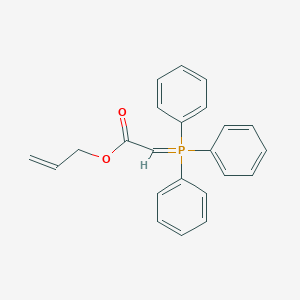

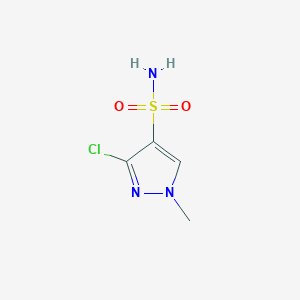

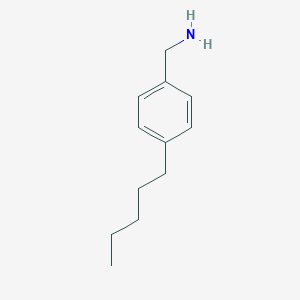

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

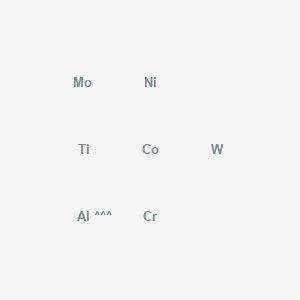

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[(4-Methylsulfonyloxyphenyl)disulfanyl]phenyl] methanesulfonate](/img/structure/B10677.png)

![N,N-Diethyl-2-[2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-5-yl]ethanamine;chloride](/img/structure/B10689.png)